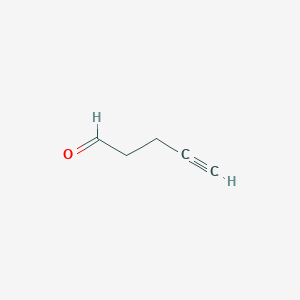

Pent-4-ynal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pent-4-ynal, also known as 4-pentynal, is an organic compound with the chemical formula C5H6O. It is a colorless liquid with a molecular weight of 82.1 g/mol. This compound is commonly used as an intermediate and reagent in organic synthesis due to its ability to participate in various organic reactions .

Preparation Methods

Pent-4-ynal can be synthesized through several methods. One common synthetic route involves the reaction of pent-4-yne with acetic anhydride at low temperatures. After the reaction is complete, the product can be extracted using an appropriate extraction agent . Industrial production methods may vary, but they generally follow similar principles of reacting precursor compounds under controlled conditions to yield this compound.

Chemical Reactions Analysis

Pent-4-ynal undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions to form various substituted products.

Cyclization: It can undergo cyclization reactions to form cyclic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for cyclization reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pent-4-ynal has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the study of biochemical pathways and enzyme reactions.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which pent-4-ynal exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific context in which it is used. For example, in biological systems, it may interact with enzymes or other biomolecules to influence biochemical pathways .

Comparison with Similar Compounds

Pent-4-ynal can be compared with other similar compounds such as:

But-2-ynal: Another alkyne aldehyde with a similar structure but different reactivity.

Hex-5-ynal: A longer-chain alkyne aldehyde with different physical and chemical properties.

Propargyl aldehyde: A simpler alkyne aldehyde with distinct reactivity patterns.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

pent-4-ynal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVHZFRBJJWSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 4-Pentynal particularly useful in organic synthesis?

A1: 4-Pentynal contains both an aldehyde group and a terminal alkyne group. These functional groups offer distinct reactivity profiles, allowing for diverse chemical transformations. [, , , , ] This versatility makes 4-Pentynal a valuable building block for constructing more complex molecules. For example, it can act as a substrate in reactions like the Sonogashira cross-coupling, which allows for the introduction of various aryl or vinyl groups onto the alkyne moiety. []

Q2: How can 4-Pentynal be utilized in the synthesis of cyclic compounds?

A2: Research demonstrates the successful application of 4-Pentynal in synthesizing cyclic compounds through [4+2] carbocyclization reactions. [, , ] These reactions, often catalyzed by transition metal complexes like rhodium(I), exploit the reactivity of both the aldehyde and alkyne groups in 4-Pentynal. For example, a cationic rhodium(I) complex can catalyze the [4+2] carbocyclization of 4-Pentynal with electron-deficient alkenes to form cyclohexanone derivatives. [] This reaction proceeds through a five-membered acylrhodium intermediate, highlighting the unique reactivity of 4-Pentynal in the presence of transition metal catalysts.

Q3: Are there computational studies investigating the reactivity of 4-Pentynal?

A3: Yes, theoretical studies employing computational methods like MP2 calculations have provided insights into the mechanisms of reactions involving 4-Pentynal. [] For instance, investigations into the intramolecular hydroacylation of 4-Pentynal catalyzed by cationic rhodium complexes have revealed the energetic preference for different reaction pathways. [] These calculations help to explain experimental observations and can guide the development of more efficient and selective catalytic systems.

Q4: Can 4-Pentynal be used to synthesize enantioenriched compounds?

A4: Yes, 4-Pentynal serves as a starting material in the synthesis of enantioenriched aza-proline derivatives. [] The synthesis involves the preparation of chiral α-hydrazino esters bearing an alkyne group derived from 4-Pentynal. These esters then undergo gold(I)-catalyzed 5-exo-dig cyclization, leading to the formation of the desired chiral aza-proline derivatives in good yields and with high enantiomeric purity. []

Q5: Has 4-Pentynal been used in the total synthesis of natural products?

A5: Yes, 4-Pentynal has been successfully employed in the total synthesis of (+)-Curacin A, a potent antiproliferative agent isolated from the cyanobacterium Lyngbya majuscula. [] The synthetic route utilizes 4-Pentynal as a key starting material, taking advantage of its reactivity in various transformations like asymmetric allylation, zirconation-iodination, and Wittig reactions to construct the complex structure of (+)-Curacin A. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2653676.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2653683.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B2653685.png)

![3-fluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2653690.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2653691.png)

![4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2653692.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2653694.png)

![N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2653695.png)